BenchChemオンラインストアへようこそ!

2-(4-Methoxystyryl)quinazolin-4(3H)-one

cytotoxicity structure-activity relationship regioisomer comparison

2-(4-Methoxystyryl)quinazolin-4(3H)-one (CAS 30507-21-2) is a fully conjugated styrylquinazolinone in which a para‑methoxystyryl moiety is appended at the C2 position of the quinazolin‑4(3H)‑one core. It belongs to the broader 2‑styrylquinazolin‑4(3H)‑one class, whose members have been investigated as antimitotic tubulin polymerisation inhibitors since the foundational work of Jiang et al.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B3721893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxystyryl)quinazolin-4(3H)-one
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-11H,1H3,(H,18,19,20)/b11-8+
InChIKeyLSZNCJFMLYCZKP-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxystyryl)quinazolin-4(3H)-one – Procurement-Grade Profile of a Regioisomerically Defined Styrylquinazolinone


2-(4-Methoxystyryl)quinazolin-4(3H)-one (CAS 30507-21-2) is a fully conjugated styrylquinazolinone in which a para‑methoxystyryl moiety is appended at the C2 position of the quinazolin‑4(3H)‑one core [1]. It belongs to the broader 2‑styrylquinazolin‑4(3H)‑one class, whose members have been investigated as antimitotic tubulin polymerisation inhibitors since the foundational work of Jiang et al. [2]. The compound is a well‑characterised congener within a systematically studied methoxy‑regioisomer series (ortho, meta, para) that has been directly compared for cytotoxicity, tubulin polymerisation, and in silico binding [1].

Why Generic Substitution Fails for 2-(4-Methoxystyryl)quinazolin-4(3H)-one – Regioisomer Position Dictates Potency


Within the styrylquinazolinone class, even subtle alterations to the methoxy substitution pattern on the terminal phenyl ring produce dramatic, quantifiable shifts in biological activity [1]. Direct evidence from a 2024 broad‑spectrum cytotoxicity screen demonstrates that the ortho‑, meta‑, and para‑methoxy regioisomers are not interchangeable: cytotoxicity, tubulin polymerisation inhibition, and colchicine‑site docking scores all follow a consistent ortho > meta > para rank order [1]. Therefore, procurement decisions that treat any 2‑(methoxystyryl)quinazolin‑4(3H)‑one as a generic equivalent risk selecting a compound with potency differences exceeding one order of magnitude relative to the intended reference.

Quantitative Differential Evidence Guide for 2-(4-Methoxystyryl)quinazolin-4(3H)-one


Cytotoxicity Regioisomer Rank Order: Para-Methoxy is the Least Potent in a Direct Head-to-Head Comparison Across 10 Human Cancer Cell Lines

In a 2024 study by O'Brien et al., compound 50 (the target para‑methoxy compound) was directly compared with its ortho‑methoxy (compound 64) and meta‑methoxy (compound 65) regioisomers in a full dose‑response MTT assay across 10 human cancer cell lines [1]. The para‑methoxy regioisomer consistently exhibited the highest GI50 values (lowest potency) across all cell lines tested. For example, against HT29 colon cancer cells, the GI50 values were 0.26 μM (ortho‑OCH3, 64), 0.90 μM (meta‑OCH3, 65), and 3.8 μM (para‑OCH3, 50), representing a ~15‑fold potency loss from ortho to para. The authors explicitly state that 'the variation in ring methoxy substituent with 50, 64 and 65, from o‑ to m‑ to p‑, results in a concomitant reduction in cytotoxicity … with p‑OCH3 50 being the least active in this series' [1].

cytotoxicity structure-activity relationship regioisomer comparison GI50

Tubulin Polymerisation Inhibition Follows the Same Regioisomer Rank Order – Para-Methoxy is the Weakest Inhibitor

The same O'Brien et al. study evaluated compounds 50 (para‑OCH3), 64 (ortho‑OCH3), and 65 (meta‑OCH3) in a fluorometric tubulin polymerisation assay at 10 μM, alongside nocodazole (tubulin inhibitor control) and paclitaxel (tubulin promoter control) at 3 μM [1]. The decreasing tubulin‑inhibitory effect across the series paralleled the cytotoxicity data: 'The decreasing tubulin effects of o‑, m‑ and p‑OCH3‑styryl analogues 64, 65, and 50 … are consistent with the decreases observed in broad‑spectrum cytotoxicity' [1]. Compound 64 (ortho) was characterised as an excellent tubulin inhibitor, while compound 50 (para) showed markedly weaker inhibition, consistent with its designation as the least active analogue in the methoxy series.

tubulin polymerisation microtubule regioisomer comparison antimitotic

Molecular Docking to the Colchicine Binding Site – Para-Methoxy Exhibits the Least Favourable Binding Energy Among Methoxy Regioisomers

Induced‑fit molecular docking into the colchicine binding pocket (PDB: 4O2B) was performed for compounds 39, 50, 64, and 65 [1]. Among the methoxy‑substituted series, the lowest energy pose scores were −6.8436 kJ mol⁻¹ (ortho‑OCH3, 64), −6.8070 kJ mol⁻¹ (meta‑OCH3, 65), and −6.7471 kJ mol⁻¹ (para‑OCH3, 50). The authors note that these scores 'correlate well with the increasing cytotoxicity when moving from the 4‑ to 2‑substitution' [1]. Docking to the vinblastine site (PDB: 5J2T) did not reproduce this energy–cytotoxicity relationship, supporting the colchicine site as the likely binding locus [1].

molecular docking colchicine binding site tubulin in silico

Cytotoxicity Versus 4‑Hydroxy Analog – Para‑Methoxy Substitution is Significantly Less Potent Than 4‑Hydroxy

The O'Brien et al. study also directly compared compound 50 (para‑OCH3) with its 4‑hydroxy analogue (compound 63) across the same cell line panel [1]. Compound 63 exhibited sub‑micromolar GI50 values across all 10 cancer cell lines (range: 0.22–0.48 μM), whereas compound 50 showed GI50 values ranging from 2.6 μM to >50 μM [1]. Against MCF‑7 breast cancer cells, the GI50 values were 0.22 ± 0.049 μM (63) versus 2.6 ± 0.67 μM (50), representing a ~12‑fold potency advantage for the 4‑hydroxy analogue. This stark difference underscores the critical impact of the para substituent electronic character on biological activity within the styrylquinazolinone scaffold.

cytotoxicity SAR 4-hydroxy analog MCF-7

Class‑Level Monoamine Oxidase (MAO) Inhibitory Activity – Styrylquinazolones as a Recognised Chemotype

The styrylquinazolone scaffold has been established as a monoamine oxidase (MAO) inhibitory chemotype since the pioneering work of Misra et al., who demonstrated that several substituted styrylquinazolones inhibit oxidative deamination of kynuramine by rat brain MAO [1]. More recently, C6‑mono‑ and N3/C6‑disubstituted 4(3H)‑quinazolinone derivatives have been identified as selective MAO‑B inhibitors with sub‑micromolar potency; for example, compound 8b exhibited an IC50 of 0.685 μM against MAO‑B [2]. While no compound‑specific MAO data exist for the target para‑methoxy compound, the class‑level evidence positions 2‑styrylquinazolin‑4(3H)‑ones as a privileged scaffold for MAO‑B inhibitor development, particularly relevant to Parkinson's disease research [2].

monoamine oxidase MAO inhibition neuroprotection class-level evidence

Antimycobacterial and Antifungal Activity – Styrylquinazolinones as Broad‑Spectrum Anti‑Infective Candidates

Jampilek et al. evaluated a series of ring‑substituted 2‑styrylquinazolin‑4(3H)‑one derivatives against four mycobacterial strains and eight fungal strains [1]. Several compounds in this series exhibited antimycobacterial activity comparable to or exceeding that of the standard drug isoniazid [1]. The study further identified that the electronic properties of the R substituent, rather than total lipophilicity, were decisive for photosynthetic electron transport inhibitory activity, suggesting a structure‑dependent mechanism [1]. Although the specific para‑methoxy compound (50) was not among those tested in this study, the class‑level data indicate that 2‑styrylquinazolin‑4(3H)‑ones merit consideration as anti‑infective screening candidates.

antimycobacterial antifungal isoniazid comparator class-level evidence

Best Research and Industrial Application Scenarios for 2-(4-Methoxystyryl)quinazolin-4(3H)-one


Structure–Activity Relationship (SAR) Reference Compound for Methoxy Regioisomer Studies

The compound's well‑defined position as the least active regioisomer (ortho > meta > para) in cytotoxicity, tubulin polymerisation inhibition, and colchicine‑site docking [1] makes it an essential reference point in SAR investigations of the styrylquinazolinone scaffold. When conducting methoxy‑walk studies, researchers can use this compound to establish the lower boundary of the activity range, enabling precise quantification of potency gains achieved through ortho or meta substitution.

Negative Control in Tubulin Polymerisation Mechanistic Assays

Given its weak tubulin polymerisation inhibitory activity relative to ortho‑methoxy (64) and meta‑methoxy (65) analogues [1], this compound can serve as a well‑characterised negative or low‑activity control in mechanistic tubulin assays, particularly when distinguishing tubulin‑dependent from tubulin‑independent cytotoxic effects within the styrylquinazolinone class.

Computational Chemistry Benchmarking and Docking Validation

The availability of a quantitative colchicine‑site docking score (−6.7471 kJ mol⁻¹) [1] alongside experimental cytotoxicity and tubulin polymerisation data makes this compound a valuable benchmarking tool for validating computational docking workflows, scoring functions, and molecular dynamics protocols on the quinazolinone scaffold. The energy–activity correlation across the methoxy series (50, 64, 65) provides a robust test set for in silico model calibration.

Chemical Biology Probe for Substituent Electronic Effects on Bioactivity

The dramatic potency difference between the para‑methoxy (GI50 = 2.6 μM on MCF‑7) and 4‑hydroxy analogue (GI50 = 0.22 μM on MCF‑7) [1] positions this compound as a probe for studying how para‑position electronic and hydrogen‑bonding character modulates target engagement, cellular permeability, or efflux susceptibility within the styrylquinazolinone pharmacophore.

Quote Request

Request a Quote for 2-(4-Methoxystyryl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.